7-クロロキノリン-4-チオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

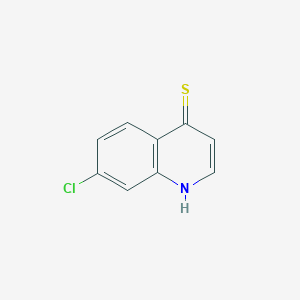

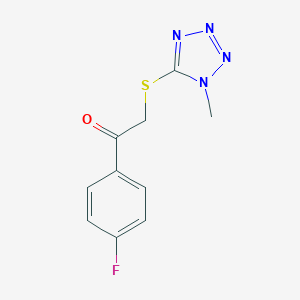

7-Chloroquinoline-4-thiol is an organic compound with the molecular formula C9H6ClNS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 7th position and a thiol group at the 4th position makes this compound unique.

科学的研究の応用

7-Chloroquinoline-4-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

Medicine: Explored for its anticancer properties, particularly against breast and colon cancer cell lines.

Industry: Utilized in the development of new materials and catalysts.

作用機序

Target of Action

7-Chloroquinoline-4-thiol is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are Plasmodium species , which are the causative agents of malaria . These compounds inhibit the action of heme polymerase in malarial trophozoites .

Mode of Action

The compound interacts with its targets by preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .

Biochemical Pathways

The key biochemical pathway affected by 7-Chloroquinoline-4-thiol is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts the conversion of toxic heme to non-toxic hemazoin, a crucial step in the parasite’s survival and proliferation .

Pharmacokinetics

They are easily synthesized and affordable, making them suitable for use in developing regions .

Result of Action

The molecular and cellular effects of 7-Chloroquinoline-4-thiol’s action result in significant growth inhibition of both sensitive strains of Plasmodium falciparum . This leads to the control and potential eradication of malaria, a disease that poses a significant global health challenge .

Action Environment

The action, efficacy, and stability of 7-Chloroquinoline-4-thiol can be influenced by various environmental factors. For instance, the geographical overlap between malaria and non-malarial infectious diseases has led to the exploration of amino-quinoline moiety in the development of new antimicrobial agents . . falciparum is prevalent has diminished the value of 4-aminoquinoline derivatives .

生化学分析

Biochemical Properties

It is known that quinoline derivatives, such as 7-chloro-4-aminoquinoline, have been efficiently synthesized by nucleophilic aromatic substitution reaction . These derivatives have shown interactions with various biomolecules, indicating potential biochemical roles .

Cellular Effects

Related compounds, such as 7-chloroquinoline derivatives, have shown activity as antimicrobial, antimalarial, and anticancer agents . These effects suggest that 7-Chloroquinoline-4-thiol may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Chloroquinoline-4-thiol is not fully understood. Related 4-aminoquinolines like chloroquine have been studied extensively. They are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have shown that the effects can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Related 4-aminoquinolines like chloroquine are known to be involved in various metabolic pathways .

Transport and Distribution

Related compounds are known to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds have shown specific subcellular localizations, which can affect their activity or function .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-4-thiol typically involves the chlorination of quinoline followed by thiolation. One common method is the reaction of 7-chloroquinoline with thiourea under acidic conditions to yield 7-Chloroquinoline-4-thiol . Another approach involves the use of ultrasound irradiation to enhance the reaction efficiency and yield .

Industrial Production Methods: In industrial settings, the production of 7-Chloroquinoline-4-thiol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable .

化学反応の分析

Types of Reactions: 7-Chloroquinoline-4-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding quinoline derivative.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives.

類似化合物との比較

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Amodiaquine: Another antimalarial drug with structural similarities to 7-Chloroquinoline-4-thiol.

Hydroxychloroquine: Used for the treatment of malaria and autoimmune diseases.

Uniqueness: 7-Chloroquinoline-4-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and biological activity.

特性

IUPAC Name |

7-chloro-1H-quinoline-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROUTHKFTJVYHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=CC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

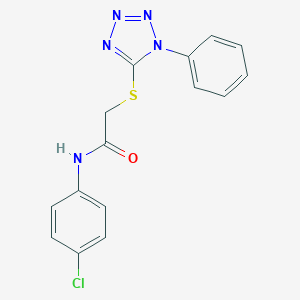

![5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole](/img/structure/B427743.png)

![N-(4-chlorophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B427744.png)

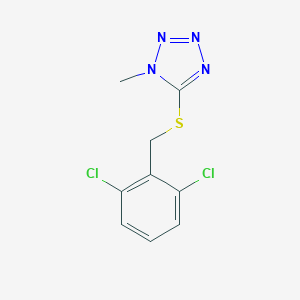

![2-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}quinoline](/img/structure/B427745.png)

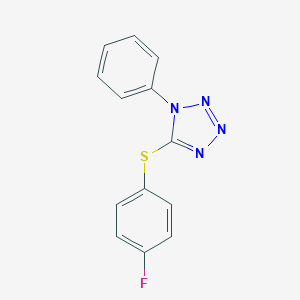

![5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B427746.png)

![N-(1H-tetraazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B427747.png)

![4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B427750.png)

![5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427752.png)

![5-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427753.png)

![4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzonitrile](/img/structure/B427754.png)